N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRRCGNYGNGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.
Attachment of the Xanthene Moiety: The xanthene moiety is introduced through a Friedel-Crafts alkylation reaction, where the chroman intermediate reacts with a xanthene derivative in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the xanthene-chroman intermediate reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form, which has different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman or xanthene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted chroman-xanthene compounds.
Scientific Research Applications
Biological Activities
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide has been investigated for its potential biological activities, including:
- Antioxidant Properties : Studies suggest that the compound exhibits significant antioxidant activity, making it a candidate for research into oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary findings indicate that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Pharmacological Potential
Research is ongoing to explore the therapeutic potential of this compound in various diseases:
- Cancer Treatment : Initial studies suggest that this compound may inhibit cancer cell growth, positioning it as a potential anticancer agent.
- Neurological Disorders : The compound's ability to modulate certain biological pathways may offer therapeutic benefits for neurodegenerative diseases.
Malaria Research
One of the most notable applications of this compound is in malaria research:
- Targeting Plasmodium falciparum : The compound interacts with the Pfs16 protein in the malaria parasite, blocking male gamete formation and disrupting its reproductive cycle. This mechanism could lead to new strategies for malaria prevention.
Case Study 1: Antioxidant Activity
A study conducted on various xanthene derivatives, including this compound, demonstrated significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated that this compound could effectively reduce oxidative stress markers in vitro.
Case Study 2: Inhibition of Cancer Cell Growth
In vitro experiments involving cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. These findings suggest its potential as an anticancer therapeutic agent.
Case Study 3: Malaria Transmission Blocking
Research published in Nature highlighted the efficacy of this compound in blocking male gamete formation in Plasmodium falciparum. The compound showed nanomolar activity, indicating high potency and potential for further development as a malaria transmission-blocking agent.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The xanthene-carboxamide scaffold is highly modular, with variations in the amide substituent significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of malaria treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines chroman and xanthene moieties, contributing to its distinct biological properties. The IUPAC name indicates the presence of a hydroxychroman group and a carboxamide functional group, both of which are significant for its biological interactions.
Target Interaction
The primary target of this compound is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the reproductive cycle of the malaria parasite.
Mode of Action
The compound inhibits the formation of male gametes in Plasmodium falciparum by interacting with Pfs16, thus disrupting the parasite's lifecycle and preventing transmission. This mechanism is vital for developing new antimalarial strategies aimed at blocking malaria transmission at the gametocyte stage.
Pharmacokinetics
Preliminary studies suggest that this compound exhibits nanomolar activity, indicating potential good bioavailability . Its pharmacokinetic profile is still under investigation, but initial findings support its efficacy as a therapeutic agent against malaria.
This compound engages in various biochemical interactions:
- Enzyme Interaction : It interacts specifically with enzymes involved in the reproductive processes of Plasmodium falciparum.
- Cellular Effects : The compound influences cellular functions by inhibiting male gamete formation, which is critical for malaria transmission.
Case Studies and Experimental Data
- In vitro Studies : Laboratory experiments have demonstrated that this compound effectively blocks male gamete formation in Plasmodium falciparum over extended periods. This stability suggests potential for therapeutic use.
- Comparative Analysis : When compared to similar compounds, such as N-((4-hydroxychroman-4-yl)methyl)-sulphonamide and N-((4-hydroxychroman-4-yl)methyl)cinnamamide, this compound shows unique efficacy due to its dual chroman-xanthene structure, which enhances its reactivity and biological activity.
- Potential Applications : Beyond its antimalarial properties, research is ongoing to explore its antioxidant and anti-inflammatory activities. These properties could position it as a candidate for treating various diseases, including cancer and neurodegenerative disorders .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimalarial | Inhibits male gamete formation in Plasmodium falciparum |
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress |
| Anti-inflammatory | May modulate inflammatory pathways; ongoing research needed |
| Therapeutic Potential | Investigated for use against cancer and neurodegenerative diseases |
Q & A
Q. What synthetic routes are recommended for N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide?
The synthesis typically involves coupling 4-hydroxychroman-4-yl-methylamine with 9H-xanthene-9-carboxylic acid using carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography are critical for high yields . For functional group transformations, catalytic reduction methods (e.g., using HBPin and transition-metal catalysts) can optimize intermediate steps .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the xanthene core and hydroxychroman substituents.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- HPLC for purity assessment, especially to detect byproducts from incomplete coupling or oxidation .
Q. How does the hydroxychroman substituent influence the compound’s stability under physiological conditions?
The 4-hydroxychroman group enhances oxidative stability due to its phenolic hydroxyl moiety, which can scavenge free radicals. Stability assays (e.g., in PBS buffer at 37°C with LC-MS monitoring) are recommended to evaluate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of xanthene carboxamide derivatives?
Discrepancies in bioactivity (e.g., anticancer vs. null results) may arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Comparative structure-activity relationship (SAR) studies with analogs like N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide .
- Dose-response profiling across multiple cell lines to identify context-dependent effects .
Q. What methodological considerations are essential for optimizing fluorescence properties in xanthene-based probes?
Fluorescence efficiency depends on substituent effects (e.g., electron-donating groups on the xanthene core). Key steps:
- Solvatochromic studies to assess polarity-dependent emission shifts.
- Time-resolved fluorescence spectroscopy to measure quantum yields and lifetime decay .
- Cellular imaging validation using confocal microscopy to confirm probe localization and photostability .
Q. What experimental designs are effective for studying metabolic pathways involving this compound?
- Isotopic labeling (e.g., ¹⁴C or ³H at the hydroxychroman methyl group) to track metabolic fate in vitro/in vivo.
- LC-MS/MS metabolomics to identify phase I/II metabolites (e.g., glucuronidation or sulfation of the phenolic hydroxyl group) .
- Enzyme inhibition assays (e.g., CYP450 isoforms) to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How should conflicting data on receptor binding affinities be addressed?
Discrepancies may stem from assay variability (e.g., radioligand vs. SPR techniques). Recommendations:
- Standardized binding protocols (e.g., consistent buffer pH, temperature).
- Orthogonal validation using computational docking (e.g., AutoDock Vina) to predict binding poses and key residues .
Methodological Tables
| Key Reaction Optimization Parameters | References |
|---|---|
| Coupling agent (DCC/DMAP) concentration: 1.2 eq | |
| Reduction catalyst (NHC-K): 2 mol% | |
| Purification: Silica gel chromatography (EtOAc/hexane) |
| Fluorescence Optimization Strategies | References |
|---|---|
| Substituent modification (e.g., -OCH₃ vs. -NO₂) | |
| Solvent selection (aprotic vs. polar protic) | |
| Two-photon absorption cross-section measurement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
